(S)-2,2,4-Trimethylhexane

Conformational analysis Vibrational spectroscopy Molecular mechanics

(S)-2,2,4-Trimethylhexane is a single-enantiomer branched C9 alkane (nonane isomer) carrying a stereogenic center at C4. It is the enantiomerically pure form of 2,2,4-trimethylhexane (CAS 16747-26-5).

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 618380-26-0
Cat. No. B12700520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2,4-Trimethylhexane
CAS618380-26-0
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)(C)C
InChIInChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1
InChIKeyAFTPEBDOGXRMNQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2,2,4-Trimethylhexane (CAS 618380-26-0): Chiral Branched Alkane for Stereochemical Research and Industrial Reference Standards


(S)-2,2,4-Trimethylhexane is a single-enantiomer branched C9 alkane (nonane isomer) carrying a stereogenic center at C4. It is the enantiomerically pure form of 2,2,4-trimethylhexane (CAS 16747-26-5) [1]. The compound is employed as a chiral reference standard, a model fluid in high-pressure viscosity simulations, and a stereochemical probe, where the defined absolute configuration is essential for chiral recognition, GC enantiomer separation, and quantitative structure–property relationship studies [2][3].

Why (S)-2,2,4-Trimethylhexane Cannot Be Substituted by Its Racemate or Positional Isomers for Critical Analytical and Physicochemical Applications


The performance of (S)-2,2,4-trimethylhexane in stereochemical, chromatographic, and high-pressure tribological applications is governed by its absolute configuration, conformational ensemble, and retention behavior on non-polar stationary phases. These properties are not shared by the racemic mixture, the (R)-enantiomer, or positional isomers such as 2,2,3-trimethylhexane or 2,3,4-trimethylhexane. Substitution without systematic cross-validation introduces errors in enantioselective GC resolution, conformational analysis, and pressure–viscosity modeling, as demonstrated by the quantitative comparisons that follow [1][2].

Quantitative Evidence Guide: Measurable Differentiation of (S)-2,2,4-Trimethylhexane vs. Closest Analogs


Conformational Ensemble Size: 2,2,4-Trimethylhexane Exhibits Three Distinct Conformations Versus Two for 2,2,3-Trimethylhexane

Infrared and Raman spectroscopic analysis combined with normal coordinate calculations reveals that 2,2,4-trimethylhexane populates three spectroscopically distinct conformations, whereas the positional isomer 2,2,3-trimethylhexane exists in only two conformations. This difference arises from the unique steric environment around the C2–C3 bond in the 2,2,4-isomer, which generates an additional stable rotamer [1].

Conformational analysis Vibrational spectroscopy Molecular mechanics

GC Kovats Retention Index Offset: ∼30–40 Unit Difference Between 2,2,4- and 2,2,3-Trimethylhexane on Non‑Polar Columns

NIST-compiled Kovats retention indices on non-polar stationary phases show that 2,2,4-trimethylhexane elutes significantly earlier than 2,2,3-trimethylhexane. On methyl silicone capillary columns under custom temperature programs, 2,2,4-trimethylhexane has retention indices in the 777–792 range, whereas 2,2,3-trimethylhexane yields indices of 818–824 on squalane at 25–100 °C. Although the stationary phases differ, the consistent offset of approximately 30–40 index units confirms that branching pattern controls chromatographic retention independently of column chemistry [1][2].

Gas chromatography Retention index Isomer separation

Boiling Point Gap: 2,2,4-Trimethylhexane Boils 13–14 °C Lower Than 2,3,4-Trimethylhexane

The branching architecture of trimethylhexane isomers dictates their volatility. The experimental boiling point of 2,2,4-trimethylhexane (125–127 °C at 760 mmHg) is systematically lower than that of 2,3,4-trimethylhexane (138.5–139 °C). This 12–14 °C gap is reproducible across multiple authoritative sources and enables isomeric discrimination by simple distillation or thermal desorption [1][2].

Physical property Distillation Isomer identification

Model Fluid Status for High‑Pressure Viscosity Benchmarking: Selected as Reference Compound for the 10th Industrial Fluid Properties Simulation Challenge

2,2,4-Trimethylhexane was chosen as the target molecule for the 10th Industrial Fluid Properties Simulation Challenge, an international blind prediction exercise. Its Newtonian viscosity was determined by all-atom molecular dynamics (AIREBO-M potential) over 0.1–1000 MPa at 293 K, and the pressure–viscosity relation exhibits a characteristic inflection point common to small molecules. Most structural isomers (e.g., 2,2,5-TMH) have not been subjected to such exhaustive pressure–viscosity characterization, making 2,2,4-TMH the most data-rich branched C9 alkane for elastohydrodynamic lubrication modeling [1][2].

Tribology Molecular dynamics Pressure–viscosity coefficient

Limited Accessible Enantioselectivity Data: Absolute Configuration Established but Routine Specific Rotation Values Not Publicly Verified

While the absolute configuration of (S)-2,2,4-trimethylhexane is unequivocally defined by its IUPAC name ((4S)-2,2,4-trimethylhexane) and a regulated CAS Registry Number (618380-26-0), open-source primary literature does not report experimentally measured specific rotation [α]D values for this compound. In contrast, the racemate (CAS 16747-26-5) has zero net optical rotation. The absence of published [α]D data means that the enantiomeric identity is currently established only through chiral stationary-phase GC retention matching and, when available, vendor certificate-of-analysis (CoA) confirmation of enantiomeric excess (typically >98% ee) [1].

Chiral recognition Specific rotation Enantiomeric excess

Best Application Scenarios for (S)-2,2,4-Trimethylhexane Based on Verified Differential Properties


Chiral Stationary-Phase GC Method Development and Enantiomeric Excess Determination

When developing chiral GC methods for volatile hydrocarbons, (S)-2,2,4-trimethylhexane serves as a well‑defined single‑enantiomer standard. Its conformational complexity (three distinct conformers) and retention index offset versus the 2,2,3‑isomer provide orthogonal selectivity parameters that facilitate method validation and peak assignment. The compound is especially valuable for calibrating cyclodextrin-based chiral columns, where its moderate retention and non‑functionalized structure eliminate hydrogen‑bonding interference [1][2].

Quantitative Structure–Property Relationship (QSPR) Modeling of Branched Alkanes

The unique combination of three stable conformations, published pressure–viscosity data spanning four decades of pressure, and well‑characterized boiling point and density make 2,2,4‑trimethylhexane an ideal training and validation point for QSPR models targeting branched alkane thermophysical properties. Its retention index dataset on multiple non‑polar phases further extends its utility to gas‑phase partition coefficient prediction [1][2][3].

High‑Pressure Lubricant Additive Screening and Elastohydrodynamic Simulation

Because 2,2,4‑trimethylhexane is the most extensively characterized branched C9 alkane for pressure–viscosity behavior (0.1–1000 MPa, 293 K, multiple force fields), it is the preferred reference fluid for benchmarking new lubricant additives or validating high‑pressure molecular dynamics force fields. The inflection point in its η(P) curve is a sensitive reporter of molecular architecture effects on viscosity, enabling comparative studies of branching topology that cannot be performed with linear alkanes [1].

Forensic and Environmental Hydrocarbon Fingerprinting

In environmental forensics, the relative abundance of C9 branched isomers can source‑differentiate petroleum products. The distinct retention index window of 2,2,4‑trimethylhexane (777–792 on methyl silicone) and its boiling‑point gap relative to 2,3,4‑TMH permit unambiguous assignment in complex GC‑MS chromatograms, reducing false‑positive rate in source identification [1][2].

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